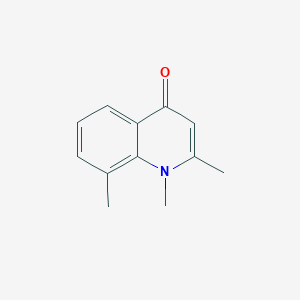

1,2,8-Trimethylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1,2,8-trimethylquinolin-4-one |

InChI |

InChI=1S/C12H13NO/c1-8-5-4-6-10-11(14)7-9(2)13(3)12(8)10/h4-7H,1-3H3 |

InChI Key |

ZRBCVJDUDYQJNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2C)C |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for Quinolin 4 1h One Scaffolds

Classical and Established Synthetic Approaches for Quinolin-4(1H)-ones

The synthesis of the quinolin-4(1H)-one scaffold, a key structural motif in many biologically active compounds, has been achieved through various classical methods. mdpi.comjptcp.com These approaches, developed over more than a century, typically involve the condensation and cyclization of aniline (B41778) derivatives or related precursors. mdpi.comnih.gov Among the most prominent and enduring methods are the Gould-Jacobs reaction, the Conrad-Limpach synthesis, the Combes synthesis, the Pfitzinger-Borsche reaction, and the Doebner synthesis. mdpi.comiipseries.org

Condensation Reactions in Quinolin-4(1H)-one Synthesis

Condensation reactions form the cornerstone of many quinolin-4(1H)-one syntheses, involving the joining of two or more molecules with the elimination of a small molecule, such as water or ethanol (B145695). mdpi.comnih.gov These reactions are versatile, allowing for the introduction of a wide array of substituents onto the final quinolinone ring system.

The Gould-Jacobs reaction, first reported in 1939, is a powerful method for constructing the 4-hydroxyquinoline (B1666331) skeleton, which exists in tautomeric equilibrium with the quinolin-4(1H)-one form. mdpi.comiipseries.org The synthesis begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate. iipseries.orgwikipedia.org

The mechanism proceeds through an initial nucleophilic substitution where the aniline displaces the ethoxy group of the malonate derivative. wikipedia.org The resulting anilidomethylenemalonate intermediate then undergoes a thermal cyclization at high temperatures (often exceeding 250 °C). mdpi.comjasco.ro This key step is an intramolecular 6-electron cyclization onto the aromatic ring, followed by the elimination of an ethanol molecule to form the quinoline (B57606) ring system. mdpi.comwikipedia.org The resulting product is a 4-hydroxy-3-carboalkoxyquinoline. Subsequent hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation, yields the target quinolin-4-one. mdpi.comwikipedia.org The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.com

| Key Feature | Description |

| Starting Materials | Aniline, Diethyl ethoxymethylenemalonate |

| Key Steps | Condensation, Thermal Cyclization, Hydrolysis, Decarboxylation |

| Intermediate | Anilidomethylenemalonate |

| Product | 4-Hydroxyquinoline (Quinolin-4(1H)-one) |

The Conrad-Limpach synthesis, discovered in 1887, provides a route to 4-hydroxyquinolines through the reaction of anilines with β-ketoesters. jptcp.comwikipedia.org The reaction conditions, particularly temperature, play a crucial role in determining the final product. At lower temperatures (around 140 °C), the reaction typically proceeds via a nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a Schiff base. This intermediate then undergoes an electrocyclic ring closure at higher temperatures (around 250 °C) to yield a 4-hydroxyquinoline. nih.govwikipedia.org The use of high-boiling inert solvents can significantly improve the yield of this cyclization step. wikipedia.org

A key variation, known as the Knorr quinoline synthesis, occurs at higher initial temperatures. Under these conditions, the aniline preferentially attacks the ester group of the β-ketoester, leading to a β-keto anilide. Subsequent cyclization of this anilide furnishes a 2-hydroxyquinoline (B72897) instead of the 4-hydroxy isomer. wikipedia.org Therefore, by controlling the reaction temperature, one can selectively synthesize either 4-hydroxyquinolines (Conrad-Limpach conditions) or 2-hydroxyquinolines (Knorr conditions). jptcp.comwikipedia.org

| Condition | Intermediate | Final Product |

| Lower Temperature | Schiff Base | 4-Hydroxyquinoline |

| Higher Temperature | β-Keto anilide | 2-Hydroxyquinoline |

The Combes synthesis, reported in 1888, produces substituted quinolines by reacting anilines with β-diketones under acidic conditions. iipseries.orgwikipedia.org A key feature of this reaction is the formation of an enamine intermediate. wikipedia.orgchempedia.info

The mechanism begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form a Schiff base (imine), which is in equilibrium with its tautomeric enamine form. wikipedia.orgyoutube.com The enamine is a crucial intermediate as the electron-donating nitrogen atom activates the aromatic ring for the subsequent electrophilic cyclization. quimicaorganica.org In the presence of a strong acid, such as sulfuric acid, the second carbonyl group is protonated, and the activated aromatic ring attacks this carbonyl group to close the ring. wikipedia.org A final dehydration step then yields the substituted quinoline product. wikipedia.orgchempedia.info

The Pfitzinger reaction, also referred to as the Pfitzinger-Borsche reaction, is a versatile method for synthesizing quinoline-4-carboxylic acids. iipseries.orgwikipedia.org This reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgresearchgate.net

The reaction mechanism is initiated by the basic hydrolysis of the amide bond in isatin, which opens the five-membered ring to form an α-keto-amino acid intermediate. wikipedia.orgwikipedia.org This intermediate then condenses with the carbonyl compound (an aldehyde or ketone) to form an imine, which exists in equilibrium with its enamine tautomer. wikipedia.orgijsr.net An intramolecular Claisen-type condensation follows, where the enamine attacks the benzylic carbonyl group. iipseries.org Subsequent cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid. iipseries.orgwikipedia.org The Pfitzinger reaction is particularly valuable for creating quinolines with a carboxylic acid group at the 4-position. researchgate.net

The Doebner synthesis is another important route to quinoline-4-carboxylic acids. nih.govwikipedia.org It is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. wikipedia.orgnih.gov This method serves as an alternative to the Pfitzinger reaction for accessing these valuable derivatives. wikipedia.org

Two primary mechanistic pathways are proposed for the Doebner reaction. One pathway suggests an initial aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde to form a β,γ-unsaturated α-keto acid. This is followed by a Michael addition of the aniline and subsequent cyclization and dehydration. wikipedia.org An alternative mechanism proposes the initial formation of a Schiff base from the aniline and the aldehyde. This Schiff base then reacts with the enol of pyruvic acid, leading to the same intermediate as the first pathway, which then cyclizes to the final quinoline-4-carboxylic acid product. wikipedia.org This reaction can be applied to anilines bearing both electron-donating and electron-withdrawing groups. nih.govnih.gov

Cyclization Reactions in Quinolin-4(1H)-one Formation

Intramolecular cyclization reactions are fundamental to the synthesis of the quinolin-4(1H)-one core. These reactions involve the formation of the heterocyclic ring from an appropriately substituted acyclic precursor. Several classical and contemporary cyclization methods have been established, each with its own merits and substrate scope.

The Dieckmann condensation is an intramolecular reaction involving diesters that proceeds via a base-catalyzed mechanism to form cyclic β-keto esters. acs.orgchiralen.com This method can be adapted for the synthesis of quinolin-4(1H)-one scaffolds. In a relevant application, the reaction of methyl anthranilate with methyl acrylate (B77674) produces a diester intermediate. acs.org This diester, in the presence of a strong base like sodium hydride, undergoes intramolecular cyclization to yield a dihydroquinolinone. acs.org Subsequent oxidation of this intermediate with an oxidizing agent such as chloranil (B122849) leads to the formation of the aromatic quinolin-4-one ring system. acs.org

The general mechanism, analogous to the Claisen condensation, involves the deprotonation of an α-carbon to an ester, followed by an intramolecular nucleophilic attack on the second ester group to form the ring. google.comgoogle.com The stability of the resulting five or six-membered ring is a key driving force for this reaction. google.com

Table 1: Key Features of Dieckmann Condensation for Quinolinone Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular Claisen condensation |

| Starting Materials | Diesters |

| Reagents | Strong base (e.g., Sodium Hydride) |

| Intermediate | Cyclic β-keto ester (dihydroquinolinone) |

| Final Step | Oxidation to form the aromatic quinolin-4-one |

The Biere–Seelen synthesis, developed in 1976, provides a route to quinoline-4-one derivatives. acs.orgjptcp.com The process commences with a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, which results in the formation of an enaminoester. acs.orgjptcp.com This intermediate then undergoes cyclization in the presence of a strong base to form the quinolin-4-one ring with diester functionalities. acs.org Further selective hydrolysis can be performed; for instance, using aqueous sodium hydroxide (B78521) can lead to regioselective hydrolysis at the 2-position. acs.org

The Snieckus reaction is a valuable method for preparing 3-substituted quinolin-4-ones. acs.orgmdpi.com This approach involves the condensation of an anthranilic acid amide with a ketone to form an imine. acs.org Due to the potential difficulty in purifying the imine intermediate, it is often used directly in the subsequent cyclization step. acs.org Treatment of the imine with a strong base, such as lithium diisopropylamide (LDA), promotes the cyclization to the corresponding quinolin-4-one. acs.org The availability of a variety of substituted anthranilic acid amides and the relatively mild, base-promoted reaction conditions make this a useful synthetic route. acs.org

The Camps reaction, first reported in 1899, is a versatile method for synthesizing both quinolin-2-ones and quinolin-4-ones through the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. acs.orgtdcommons.org The outcome of the reaction, favoring either the quinolin-4-one or the quinolin-2-one, is dependent on the substrate's structure and the reaction conditions. acs.org

The mechanism for the formation of quinolin-4-one involves an intramolecular aldol-type condensation. acs.org When a strong base like sodium hydroxide is used, a proton is abstracted from the methylene (B1212753) group adjacent to the acyl carbonyl, generating an enolate. This enolate then attacks the amide carbonyl group intramolecularly. The resulting alcoholic intermediate undergoes elimination of a water molecule to yield the quinolin-4-one. acs.org The necessary N-(2-acylaryl)amide precursors can be readily prepared, for example, by the condensation of a 2-aminoacetophenone (B1585202) with an acid chloride. acs.org

While focusing on the quinolin-2(1H)-one scaffold, the use of sulfuric acid in promoting intramolecular cyclization is a noteworthy strategy. A one-pot synthesis for 3-hydroxyquinolin-2(1H)-ones has been developed starting from N-phenylacetoacetamide derivatives. nih.govrsc.org This process involves an initial α-hydroxylation mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA), followed by an intramolecular condensation promoted by sulfuric acid. nih.govrsc.org A key advantage of this method is that the hydroxyl group introduced in the first step is well-tolerated in the subsequent H₂SO₄-promoted cyclization. nih.govrsc.org This strategy provides a clean and efficient route to these biologically important compounds. nih.govrsc.org

Modern and Catalytic Synthetic Methodologies for Quinolin-4(1H)-one Derivatives

Contemporary synthetic chemistry has introduced a range of catalytic methods for the synthesis of quinolin-4(1H)-one derivatives, often offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Palladium-catalyzed carbonylation reactions are a significant modern approach for constructing the quinolin-4-one skeleton. acs.org These reactions typically utilize carbon monoxide as the carbonyl source. A common strategy involves the coupling of a 2-iodoaniline (B362364) with a terminal acetylene (B1199291) in the presence of a palladium catalyst and carbon monoxide. acs.org To circumvent the use of high-pressure CO gas, alternative carbonyl sources like molybdenum hexacarbonyl have been successfully employed. acs.org The mechanism of this transformation often involves a Sonogashira carbonylation followed by cyclization. acs.org A one-pot synthesis of 2-substituted 4-quinolones has also been developed via a sequential palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization. researchgate.net

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis, including the formation of quinolin-4-ones. acs.org One such method involves the dehydrative annulation of 2-aminobenzaldehydes with α-haloketones, catalyzed by an NHC. acs.org The proposed mechanism includes the nucleophilic attack of the carbene on the aldehyde to form a Breslow intermediate, which then undergoes further transformations leading to the cyclized and dehydrated quinolin-4-one product. acs.org The mild conditions and lack of by-products make this an attractive alternative to traditional methods. acs.org

Table 2: Comparison of Modern Catalytic Methods for Quinolin-4(1H)-one Synthesis

| Method | Catalyst | Key Features |

|---|---|---|

| Palladium-Catalyzed Carbonylation | PdCl₂(PPh₃)₂, PdCl₂(dppf)Cl₂ | Utilizes CO or a CO source; tolerant of various functional groups. acs.org |

| N-Heterocyclic Carbene (NHC) Catalysis | NHCs | Organocatalytic; mild reaction conditions; often proceeds via a Breslow intermediate. acs.org |

Transition Metal-Catalyzed Transformations for Quinolin-4(1H)-onesrsc.orgresearchgate.net

Transition metal catalysis has become essential in modern organic synthesis, providing efficient routes to complex molecules like quinolin-4(1H)-ones. rsc.org Palladium-based catalysts, in particular, have been extensively developed for constructing this heterocyclic system. nih.gov

Palladium-Catalyzed Carbonylation Reactionsrsc.org

Palladium-catalyzed carbonylative cyclization is a highly effective method for synthesizing quinolin-4(1H)-one derivatives. mdpi.com This approach typically involves a three-component reaction of an aniline derivative, a terminal alkyne, and a source of carbon monoxide (CO).

A notable advancement in this area is the use of non-gaseous CO sources, which enhances the practicality and safety of the procedure. Iron pentacarbonyl (Fe(CO)₅), activated by a dual-base system, can serve as a liquid CO surrogate. This system facilitates a palladium-catalyzed carbonylative C-C coupling and subsequent intramolecular cyclization to produce 4-quinolones in high yields. mdpi.com For instance, the reaction of 2-iodoaniline with phenylacetylene (B144264) using a palladium catalyst and this CO-releasing system efficiently produces 2-phenylquinolin-4(1H)-one. mdpi.com The conditions are generally mild, often requiring temperatures around 60 °C. mdpi.com

Another well-established solid CO source is molybdenum hexacarbonyl [Mo(CO)₆]. organic-chemistry.org Microwave-assisted reactions using this reagent can rapidly produce 4-quinolones from 2-iodoanilines and alkynes in as little as 20 minutes. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Carbonylative Cyclization for 4-Quinolone Synthesis

| Catalyst System | CO Source | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / Xantphos | Fe(CO)₅ | Piperazine / Et₃N | Toluene | 60 | 91 | mdpi.com |

| PdCl₂(PPh₃)₂ | Mo(CO)₆ | Et₃N | Dioxane | 120 (MW) | High | organic-chemistry.org |

| Pd(CH₃CN)₂Cl₂ | HCOOH/Ac₂O | Et₃N | DMF | 130 | ~99 | nih.gov |

Formic acid, in combination with acetic anhydride, has also been employed as an effective in situ CO surrogate for the reductive cyclization of 2'-nitrochalcones to yield 2-aryl-substituted quinolin-4(1H)-ones. nih.gov This method avoids the need for pressurized CO gas and demonstrates high selectivity and yield under optimized conditions. nih.gov

C–C Cross-Coupling Reactions (e.g., Heck Coupling)researchgate.net

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, facilitates the coupling of an unsaturated halide with an alkene. wikipedia.org This reaction has been ingeniously applied in domino sequences to construct quinoline frameworks. rsc.orgresearchgate.net

One such strategy involves a one-pot, three-step process starting from 2-iodoanilines and allylic alcohols. The sequence, catalyzed by palladium, includes an initial intermolecular Heck coupling, followed by an intramolecular condensation and a final dehydrogenation step to furnish the quinoline product. researchgate.net This domino reaction can be effectively performed in water, highlighting its environmental advantages. researchgate.net While this example leads to a fully aromatic quinoline, modifications in the substrate and reaction conditions can, in principle, be adapted to target the quinolin-4(1H)-one core.

C–Hetero Cross-Coupling Reactionsresearchgate.net

Palladium-catalyzed C-heteroatom cross-coupling reactions, particularly C-N bond formation, are pivotal for the cyclization step in many quinolin-4(1H)-one syntheses. The Buchwald-Hartwig amination is a prominent example of this transformation. organic-chemistry.org

A tandem, one-pot methodology has been developed that combines a Michael addition-elimination with a subsequent intramolecular Buchwald-Hartwig amination. In this process, a (Z)-β-chlorovinyl aromatic ketone reacts with an amine. The resulting enamine intermediate undergoes a palladium-catalyzed intramolecular N-arylation to cyclize into the corresponding quinolin-4(1H)-one derivative. organic-chemistry.org This approach is versatile, accommodating various aromatic, alicyclic, and aliphatic amines and proceeding in good to excellent yields without the need for harsh conditions. organic-chemistry.org

Metal-Free and Organocatalytic Approachesresearchgate.net

While transition metals are powerful catalysts, metal-free and organocatalytic strategies are gaining prominence due to their lower cost, reduced toxicity, and unique reactivity profiles.

N-Heterocyclic Carbene (NHC)-Catalyzed Routesrsc.org

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of mediating a wide range of chemical transformations. Their application in quinoline synthesis includes indirect approaches to the classic Friedländer annulation. rsc.org In one method, an NHC catalyst is used in a one-pot, two-step sequence. First, the NHC catalyzes the reaction between a ketone and an alcohol to form an enone intermediate. This intermediate then reacts with a 2-aminobenzyl alcohol in the presence of a base to construct the quinoline ring. rsc.org

Furthermore, NHCs have been shown to catalyze the conjugate hydroacylation of 1,4-naphthoquinones with aldehydes, leading to monoacylated 1,4-dihydroxynaphthalene (B165239) derivatives. nih.govsigmaaldrich.com This type of reactivity highlights the potential of NHCs to facilitate C-C bond formations in quinone-like systems, which are structurally related to quinolin-4(1H)-ones.

Radical Oxidative Cyclization Protocolsresearchgate.net

Radical oxidative cyclization offers a distinct pathway to quinolone scaffolds, often under mild conditions. nih.gov These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization followed by an oxidation step to yield the final product.

One such protocol involves the oxidative radical addition/cyclization of o-cyanoarylacrylamides with α-keto acids or aldehydes. This transformation provides efficient access to carbonyl-containing quinoline-2,4(1H,3H)-diones, demonstrating broad substrate scope and good functional group tolerance. nih.gov Another approach utilizes visible-light-mediated aerobic dehydrogenation with an inexpensive titanium dioxide catalyst to synthesize various N-containing heterocycles, including quinolines, from tetrahydroquinolines. organic-chemistry.org These radical-based methods represent a growing field for the construction of complex heterocyclic systems. mdpi.com

Decarboxylative Cyclization Reactions

Decarboxylative cyclization has emerged as a powerful, environmentally friendly strategy for forming heterocyclic rings. This method often utilizes readily available starting materials and releases simple, innocuous byproducts like carbon dioxide.

A notable decarboxylative cyclization for quinolin-4-one synthesis involves the reaction of isatoic anhydrides with 1,3-dicarbonyl compounds. mdpi.com This reaction proceeds under mild conditions, often in water at 80°C, and avoids the use of harsh reagents. The mechanism involves the initial reaction of the 1,3-dicarbonyl compound with the isatoic anhydride, followed by decarboxylation which drives the subsequent intramolecular cyclization and dehydration to yield the final quinolin-4-one product. mdpi.com This approach is valued for its operational simplicity and green credentials, as the main byproducts are just carbon dioxide and water. mdpi.com While this specific method provides C-3 substituted quinolin-4-ones, the broader strategy of decarboxylative cross-coupling and cyclization is a burgeoning field, with other examples including iodine-mediated decarboxylative cyclizations to form related fused N-heterocycles like imidazo[1,5-a]quinolines. rsc.orgnih.gov

Gold-Catalyzed Azide-Yne Cyclization

Gold catalysis has revolutionized the synthesis of complex heterocycles due to the unique ability of gold catalysts to act as soft, carbophilic π-Lewis acids, effectively activating alkynes for nucleophilic attack. rsc.orgnih.gov One of the elegant strategies for quinolinone synthesis is the gold-catalyzed intramolecular cyclization of azide-tethered alkynes. rsc.orgrsc.org

A specific application of this is a gold(III)-catalyzed cascade reaction involving a 6-endo-dig azide-yne cyclization followed by an O-H insertion. This process uses azide-tethered alkyne precursors and reacts them with alcohols in the presence of a gold catalyst. rsc.org The reaction proceeds under mild, neutral conditions and provides an efficient route to 3-alkoxy-4-quinolinone derivatives with high yields and broad substrate compatibility. The proposed mechanism involves the gold catalyst activating the alkyne, which facilitates the intramolecular attack of the azide. This is followed by a cascade process involving the alcohol to furnish the final product. rsc.org This methodology highlights the power of gold catalysis to orchestrate complex transformations in a single step.

C–H Bond Activation Strategies in Quinoline Synthesis

Direct C–H bond activation or functionalization represents the pinnacle of synthetic efficiency, as it avoids the need for pre-functionalized starting materials. nih.govscilit.com This strategy has been extensively applied to the synthesis of the broader quinoline family, with many methods adaptable for quinolin-4(1H)-one synthesis. Transition metals like rhodium, ruthenium, cobalt, and copper are frequently employed to catalyze these transformations. mdpi.com

For instance, rhodium-catalyzed ortho-C–H bond activation of anilines followed by cyclization with alkynyl esters provides a regioselective route to quinoline carboxylates. mdpi.com Similarly, cobalt-catalyzed C-H activation has been used to synthesize quinolines from simple anilines and alkynes, where DMSO can ingeniously serve as a C1 building block. organic-chemistry.org Copper-catalyzed annulation reactions are also prevalent, such as the reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines to yield 4-trifluoromethyl quinolines. mdpi.com These methods often rely on a directing group on the aniline precursor to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity in the annulation process that forms the quinoline ring. nih.govchemrxiv.org The N-oxide functionality on a quinoline ring can also act as a directing group for functionalization at the C2 and C8 positions. nih.govchemrxiv.org

Regioselective Electrophilic Insertion Techniques

Electrophile-driven cyclization reactions provide a metal-free alternative for constructing the quinoline scaffold. nih.gov These reactions typically involve the activation of a suitably designed precursor by an electrophile, which triggers a cyclization cascade.

A prime example is the 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols. organic-chemistry.orgnih.gov In this reaction, molecular iodine (I₂) acts as the electrophile, initiating the cyclization of the alkyne onto the aniline ring. This process is highly regioselective and proceeds under mild conditions to afford highly substituted 3-iodoquinolines in excellent yields (up to 99%). nih.govscilit.com The resulting 3-iodoquinoline (B1589721) products are particularly valuable as the iodine atom can be easily displaced or used in subsequent cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) to introduce further diversity. organic-chemistry.org The reaction tolerates a wide range of substituents on both the aromatic ring and the alkyne moiety, making it a versatile tool for the synthesis of functionalized quinolines. organic-chemistry.org

Multicomponent Reactions for Substituted Quinoline Synthesis

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. nih.gov MCRs are prized for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.

Several classic and modern MCRs are employed for the synthesis of quinolines and quinolinones. The Doebner and Pfitzinger reactions, for example, are well-established MCRs that provide access to quinoline-4-carboxylic acids. nih.gov More recent developments include one-pot reactions that assemble complex quinolinone systems from simple precursors. For instance, pyrazolo-quinolinones have been efficiently synthesized via a one-pot reaction of 5-aminopyrazoles, dimedone, and various aryl aldehydes. nih.gov Another approach involves a three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines to produce quinazolin-4(1H)-ones, a related and important heterocyclic scaffold. acs.org These methods exemplify the power of MCRs to construct complex heterocyclic frameworks in a single, efficient step.

Specific Synthetic Routes for Trimethylated Quinoline and Quinolin-4(1H)-one Derivatives

The synthesis of specifically substituted quinolinones, such as 1,2,8-trimethylquinolin-4(1H)-one, relies on the cyclization of appropriately substituted acyclic precursors. The choice of reaction and precursor dictates the final substitution pattern on the heterocyclic core.

Cyclization of Precursors to Form Substituted Quinoline Rings

The formation of the quinolin-4(1H)-one ring system is most commonly achieved through the cyclization of an N-aryl β-amino acid derivative or an ortho-acylanilide. The Conrad-Limpach and Camps cyclization reactions are foundational methods in this area.

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. For the synthesis of a trimethylated quinolinone like this compound, one would start with 2-methylaniline. The reaction with a β-ketoester at lower temperatures yields a β-aminoacrylate, which upon heating to high temperatures (~250 °C) undergoes thermal cyclization to form the quinolin-4-one. Subsequent N-alkylation would be required to introduce the N-methyl group.

The Camps cyclization provides a more direct route. This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base. mdpi.com To synthesize this compound via this route, the required precursor would be N-(2-acetyl-6-methylphenyl)acetamide. Treatment of this precursor with a base would induce cyclization to form 2,8-dimethylquinolin-4(1H)-one. The final N-methyl group would then be introduced in a separate alkylation step.

Modern variations often use transition metal catalysis to achieve these cyclizations under milder conditions. For example, a palladium-catalyzed one-pot synthesis of 2-substituted 4-quinolones has been developed from 2'-bromoacetophenones and amides. nih.gov Another effective method is the reductive cyclization of 2'-nitrochalcones, which can be achieved using a palladium catalyst with formic acid as a CO surrogate, to produce 2-aryl-4-quinolones. nih.gov These methods demonstrate the versatility of precursor design and reaction conditions to achieve specific substitution patterns on the quinolin-4(1H)-one scaffold.

Data Tables

Table 1: Overview of Selected Synthetic Strategies for Quinolin-4(1H)-ones

| Strategy | Key Reactants | Catalyst/Reagent | Typical Product | Reference(s) |

| Decarboxylative Cyclization | Isatoic anhydride, 1,3-dicarbonyl compound | Heat (in water) | 3-Substituted-quinolin-4-one | mdpi.com |

| Gold-Catalyzed Azide-Yne Cyclization | Azide-tethered alkyne, alcohol | Au(III) catalyst | 3-Alkoxy-4-quinolinone | rsc.org |

| Regioselective Iodocyclization | 2-Tosylaminophenylprop-1-yn-3-ol | Molecular Iodine (I₂) | 3-Iodoquinoline | organic-chemistry.orgnih.gov |

| Camps Cyclization | o-Acylaminoacetophenone | Base (e.g., NaOH) | Substituted quinolin-4-one | mdpi.com |

| Pd-Catalyzed Reductive Cyclization | 2'-Nitrochalcone, Formic Acid | Pd(CH₃CN)₂Cl₂ | 2-Aryl-quinolin-4(1H)-one | nih.gov |

| One-Pot MCR | 5-Aminopyrazole, Dimedone, Aldehyde | Heat (in ethanol) | Pyrazolo-quinolinone | nih.gov |

Functionalization of Existing Quinoline Cores

The modification of a pre-existing quinoline framework is a versatile approach to introduce new functionalities and modulate the physicochemical and biological properties of the parent molecule. For this compound, this involves reactions targeting the methyl groups, the aromatic ring, and the heterocyclic core itself.

Methylation Reactions

Methylation is a fundamental transformation in organic synthesis. In the context of quinolin-4(1H)-ones, methylation can occur at various positions, including the nitrogen atom, the oxygen of the carbonyl group (O-methylation), or the aromatic ring, depending on the substrate and reaction conditions.

While specific studies on the methylation of this compound are not extensively documented, research on analogous structures provides valuable precedents. For instance, the alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates using methyl iodide (CH₃I) has been shown to yield a mixture of O- and N-methylated products. mdpi.com The regioselectivity of this reaction is influenced by the choice of base and solvent. mdpi.com In another example, the S-adenosyl-L-methionine-dependent methyltransferase HtmM.t. from Mycobacterium tuberculosis has been shown to catalyze the O-methylation of 1-hydroxyquinolin-4(1H)-one derivatives. nih.gov This enzymatic approach offers high selectivity and operates under mild conditions.

Reductive N-methylation of quinolines to N-methyl tetrahydroquinolines has also been achieved using paraformaldehyde and H₂ over a Pd/C catalyst, presenting a straightforward method for N-methylation. rsc.org These methodologies suggest that the N-methylation of this compound could be a feasible transformation.

Table 1: Examples of Methylation Reactions on Quinolin-4(1H)-one Analogs

| Substrate | Reagent(s) | Product(s) | Reference |

| 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH₃I, Base | O-methylated and N-methylated derivatives | mdpi.com |

| (2-heptyl-)1-hydroxyquinolin-4(1H)-one | HtmM.t., S-adenosyl-L-methionine | O-methylated product | nih.gov |

| Quinolines | Paraformaldehyde, H₂, Pd/C | N-methyl-1,2,3,4-tetrahydroquinolines | rsc.org |

Hydroxylation and Oxidation Processes

The introduction of a hydroxyl group or further oxidation of the quinoline core can significantly impact its biological activity and provide a handle for subsequent functionalization.

Direct hydroxylation of the quinoline ring is a challenging transformation due to the electron-deficient nature of the heterocycle. However, methods for the meta-selective hydroxylation of quinolines have been developed, proceeding through dearomatized intermediates. nih.gov While not specific to the 1,2,8-trimethyl derivative, this strategy could potentially be adapted.

Oxidation of the methyl groups on the quinoline ring is another potential functionalization pathway. For instance, the oxidation of methyl groups on related aromatic systems can be achieved using various oxidizing agents. The oxidation of quinoline itself with hydroxyl radicals has been shown to produce a mixture of hydroxyquinolines, with 5-hydroxyquinoline (B119867) and 8-hydroxyquinoline (B1678124) being the major products.

Halogenation and Alkylation Strategies

Halogenation and alkylation are powerful tools for introducing diverse substituents onto the quinolin-4(1H)-one scaffold.

Halogenation: The halogenation of quinolin-4(1H)-ones can occur at various positions. Bromination of 2-methylquinolin-4(1H)-ones has been studied, with the reaction site being dependent on the substituent at the C(3) position. mdpi.com This highlights the directing effects of existing substituents on the regioselectivity of halogenation. The halogenation of alkanes, which can be analogous to the functionalization of the methyl groups on the quinoline ring, often proceeds via a free radical mechanism initiated by heat or light. Electrophilic aromatic substitution reactions, such as the bromination of benzene (B151609) using Br₂ and a Lewis acid catalyst, provide a pathway for halogenating the aromatic portion of the quinoline core.

Alkylation: Alkylation reactions can introduce new carbon-carbon bonds. O-alkylation of 2-hydroxy-1,4-naphthoquinone, a related structure, has been achieved with high selectivity using alkoxymethyl chlorides, with the choice of base controlling the reaction outcome. This suggests that the 4-oxo group of this compound could potentially undergo O-alkylation under specific conditions.

Molecular Structure, Conformation, and Spectroscopic Elucidation of Quinolin 4 1h One Derivatives

X-ray Crystallography for Structural Determination

Elucidation of Solid-State Molecular Architecture

The solid-state structure of quinolinone derivatives is characterized by a bicyclic system consisting of a benzene (B151609) ring fused to a pyridin-4-one ring. In the case of 1,2,8-trimethylquinolin-4(1H)-one, the core quinolin-4(1H)-one structure is substituted with methyl groups at the N1, C2, and C8 positions.

Studies on analogous compounds, such as 4-hydroxy-1-methylquinolin-2(1H)-one, reveal a planar quinoline (B57606) ring system. helsinki.fi It is anticipated that this compound would also possess a largely planar heterocyclic core. The methyl groups attached to this core will have specific orientations. The N-methyl group (N1) will lie slightly out of the plane of the ring system. The C2-methyl and C8-methyl groups will also be positioned relative to the plane of the quinoline core. The precise bond lengths and angles will be influenced by the electronic effects of the carbonyl group and the methyl substituents, as well as by steric interactions between the methyl groups.

For instance, in related quinolinone structures, the C=O bond length is typically around 1.25 Å, and the C-N bonds within the pyridinone ring are in the range of 1.35-1.40 Å. The bond angles within the rings are expected to be close to 120° for the sp2-hybridized carbons and nitrogens, with some distortion due to the fusion of the two rings and the presence of substituents.

Analysis of Crystal Packing and Intermolecular Interactions

In the crystal structures of related quinolinones, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature. nih.gov These interactions, where the planar quinoline cores are arranged in a parallel or offset fashion, contribute significantly to the cohesion of the crystal lattice. The interplanar distances in such stacks are typically in the range of 3.3 to 3.8 Å.

Furthermore, weak hydrogen bonds of the C-H···O type, involving the methyl protons and the carbonyl oxygen, can play a role in stabilizing the crystal structure. The specific geometry and prevalence of these interactions would depend on the relative orientation of the molecules in the crystal. The presence of multiple methyl groups in this compound provides several potential C-H donors for such interactions.

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is indispensable for the structural elucidation and confirmation of the molecular formula of quinolin-4(1H)-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for determining the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons on the benzene ring (H5, H6, H7) would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The exact chemical shifts and coupling patterns would depend on the electronic influence of the methyl group at C8 and the pyridinone ring. The proton at C3 of the pyridinone ring would likely resonate as a singlet in the aromatic region. The three methyl groups would each give rise to a singlet. The N-methyl protons are expected around δ 3.5-4.0 ppm, while the C2- and C8-methyl protons would appear further upfield, typically in the range of δ 2.0-2.8 ppm. cbijournal.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C4) is expected to be the most downfield signal, typically appearing around δ 170-180 ppm. ualberta.ca The aromatic and heterocyclic carbons would resonate in the region of δ 110-150 ppm. The chemical shifts of the methyl carbons would be found in the upfield region of the spectrum (δ 15-30 ppm).

Interactive NMR Data Table for a Related Compound: 4-(p-Tolyl)-3,4-dihydro-2(1H)-quinolone ualberta.ca

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Protons | 6.96-7.38 | m | C₆H₄- | |

| Aromatic Protons | 7.01-7.22 | m | C₆H₄- | |

| NH | 9.36 | s | NH | |

| CH | 4.36 | t | 7.2 | CH |

| CH₂ | 2.91 | m | 7.2 | CH₂ |

| CH₃ | 2.54 | s | CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| Carbonyl Carbon | 170.92 |

| Aromatic Carbons | 138.39, 137.01, 136.85, 129.58, 128.34, 127.92, 127.69, 126.96, 123.31, 115.64 |

| Aliphatic Carbons | 41.62, 38.46, 21.03 |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₃NO), the expected exact mass is 187.0997 g/mol .

In High-Resolution Mass Spectrometry (HRMS), the precise mass of the molecular ion ([M+H]⁺) would be measured, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for quinolone derivatives involve the loss of small neutral molecules such as CO, H₂O, and cleavage of substituent groups. nih.govresearchgate.net For this compound, characteristic fragments might arise from the loss of a methyl radical (•CH₃) or the elimination of carbon monoxide.

Interactive Mass Spectrometry Data Table for a Related Compound: 4-(p-Tolyl)-3,4-dihydro-2(1H)-quinolone ualberta.ca

| Ion | m/z (Observed) |

| [M+1]⁺ | 238 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band is typically observed in the region of 1640-1680 cm⁻¹ for quinolin-4-ones. cbijournal.com

Other characteristic absorptions would include C-H stretching vibrations for the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=C stretching vibrations of the aromatic and heterocyclic rings (in the range of 1450-1600 cm⁻¹). The C-N stretching vibrations would also be present but are generally weaker and can be found in the fingerprint region (below 1400 cm⁻¹).

Interactive IR Data Table for a Related Compound: 3a (a quinolone-1,2,4-triazine derivative) cbijournal.com

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3195 |

| C=O Stretch | 1672, 1655 |

| C=C/C=N Stretch | 1586, 1560 |

Electronic Absorption Spectroscopy

The electronic absorption spectra of quinolin-4(1H)-one derivatives are characterized by transitions within the aromatic system. These compounds typically exhibit absorption bands in the UV-Vis region corresponding to π-π* and n-π* transitions. researchgate.net The exact position and intensity of these absorption maxima (λmax) are influenced by the substitution pattern on the quinoline ring and the solvent used. researchgate.netrsc.org

For instance, studies on various quinoline derivatives show absorption ranges from 280 to 510 nm. researchgate.net The introduction of different functional groups can cause a shift in the absorption bands. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict and correlate the experimental absorption spectra of these molecules. rsc.org For example, the calculated absorption maxima for 6-aminoquinoline (B144246) in various solvents were found to be between 327 nm and 340 nm. researchgate.net In the case of 4-methylquinolinium hydrogensquarate, a related protonated species, absorption bands were observed experimentally at 235 nm, 260 nm, and 280 nm. bas.bg

Table 1: Electronic Absorption Data for Selected Quinoline Derivatives

| Compound | λmax (nm) | Transition Type (if specified) | Solvent (if specified) | Reference |

|---|---|---|---|---|

| Thiophene-Pyridine-Substituted Quinoline | 249, 316 | π-π* and n-π* | Not Specified | researchgate.net |

| 6-Aminoquinoline (calculated) | 327 - 340 | Not Specified | Various | researchgate.net |

| 4-Methylquinolinium hydrogensquarate | 235, 260, 280 | Not Specified | Not Specified | bas.bg |

| Anthracene-Substituted Quinoline | 360 - 410 | Charge Transfer | Not Specified | researchgate.net |

These data illustrate that the electronic absorption properties are highly dependent on the specific structure of the derivative. Molecules with extended π-conjugation or specific substituents tend to show red-shifted (longer wavelength) absorption bands. acs.org

Conformational Analysis of Quinolin-4(1H)-one Derivatives

The conformation of quinolin-4(1H)-one derivatives is central to their chemical reactivity and biological function. Key aspects influencing their three-dimensional structure include the tautomeric equilibrium between the keto and enol forms and the potential for intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding Effects on Conformation

Intramolecular hydrogen bonding can play a decisive role in the conformational preferences and tautomeric equilibrium of substituted quinolin-4(1H)-one derivatives. rsc.org The presence and nature of these bonds are dictated by the specific placement of hydrogen bond donor and acceptor groups on the quinoline scaffold.

A detailed study on 2,3-disubstituted 4-quinolones revealed that the equilibrium between the enol and keto forms is determined by the strength of internal hydrogen bonds. rsc.org Specifically, when a hydrogen bond acceptor is present at the 3-position, it can form a stable six-membered intramolecular hydrogen bond with the hydroxyl group of the enol tautomer. This interaction stabilizes the enol form, shifting the equilibrium in its favor. rsc.org

Conversely, if a hydrogen bond acceptor is located at the 2- or 8-position, the equilibrium is completely switched to favor the keto form. rsc.org This shift is attributed to a combination of extended conjugation and different hydrogen bonding patterns that stabilize the keto structure. These experimental findings have been shown to align perfectly with the results of DFT calculations, underscoring the predictive power of computational methods in understanding these structural nuances. rsc.org Therefore, the substitution pattern, particularly the ability to form stabilizing intramolecular hydrogen bonds, is a critical factor in determining the dominant tautomeric conformation of quinolin-4(1H)-one derivatives.

Computational Chemistry and Theoretical Investigations of Quinolin 4 1h One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of quinolin-4(1H)-one derivatives at a molecular level. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) has become a highly effective and widely used theoretical approach for studying quinolinone systems. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. Functionals such as B3LYP, combined with basis sets like 6-31G' or 6-311++G(d,p), are frequently employed to optimize molecular geometries and calculate various electronic properties. nih.govnih.gov These calculations are crucial for understanding the electronic nature of the quinolinone core, including the effects of substituents like the methyl groups in 1,2,8-trimethylquinolin-4(1H)-one. Theoretical studies on related quinoline (B57606) derivatives have successfully used DFT to analyze structural parameters, vibrational frequencies (IR), and NMR chemical shifts, showing good agreement with experimental data. nih.govresearchgate.net

A primary application of quantum chemical calculations is the prediction of key structural and energetic parameters. For quinolin-4(1H)-one systems, DFT can accurately forecast bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. researchgate.net These optimized geometries correspond to the minimum energy conformation of the molecule.

Furthermore, calculations can determine fundamental energetic properties. The total energy of the molecule indicates its thermodynamic stability. researchgate.net Other computed parameters, such as the dipole moment, polarizability, and hyperpolarizability, offer insights into the molecule's interaction with electric fields and its potential for applications in nonlinear optics (NLO). rsc.org

Below is a table of representative structural parameters for the parent quinolin-4(1H)-one, calculated using theoretical methods, which serves as a foundational model for substituted derivatives like this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | C2=C3 | 1.37 Å |

| C4=O | 1.25 Å | |

| N1-C2 | 1.39 Å | |

| N1-C8a | 1.40 Å | |

| Bond Angle | C2-N1-C8a | 122.1° |

| N1-C2-C3 | 121.5° | |

| C3-C4-C4a | 118.9° |

This data is illustrative for the quinolin-4(1H)-one core, based on typical computational results for this class of compounds.

Frontier Molecular Orbital (FMO) theory is a critical aspect of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are paramount in determining a molecule's chemical reactivity and kinetic stability. youtube.comresearchgate.net

The HOMO represents the ability to donate an electron, and its energy level is associated with the molecule's nucleophilicity or basicity. youtube.com

The LUMO represents the ability to accept an electron, and its energy level relates to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and thus more reactive, while a larger gap indicates higher kinetic stability. researchgate.net For quinolin-4(1H)-one derivatives, FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attack and provides insights into their electronic transition properties. nih.govresearchgate.net The distribution of the HOMO and LUMO across the molecule can reveal which atoms are most involved in these frontier interactions. nih.gov

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 eV | Electron-donating capacity |

| LUMO | -1.8 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.4 eV | Indicator of chemical stability |

Note: These values are representative for a generic quinolin-4(1H)-one system and can vary significantly with substitution. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a static picture of a molecule's electronic ground state, molecular modeling and dynamics simulations explore its dynamic behavior, conformational flexibility, and interactions over time. nih.gov

For a molecule like this compound, which has rotatable methyl groups, different spatial arrangements, or conformations, are possible. Molecular modeling techniques can predict the most stable conformation by calculating the potential energy associated with various arrangements.

Molecular Dynamics (MD) simulations take this a step further by simulating the movement of atoms and bonds over a period of time, governed by the principles of classical mechanics. nih.gov These simulations provide a view of the molecule's flexibility and structural stability in different environments (e.g., in a solvent). By tracking parameters like the root-mean-square deviation (RMSD) of atomic positions over time, researchers can assess the stability of a particular conformation or a ligand-protein complex. nih.gov

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions involving quinolin-4(1H)-one systems. mdpi.com Theoretical studies can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for each step. This information is crucial for understanding reaction selectivity—for instance, why a reaction occurs at a specific position on the quinoline ring. researchgate.net

For synthetic routes like the Camps or Gould-Jacobs cyclizations used to form the quinolinone ring, computational models can rationalize the observed regioselectivity, which is often controlled by a combination of steric and electronic factors. mdpi.com By comparing the energy barriers for different possible reaction pathways, chemists can predict the major product of a reaction, guiding the design of more efficient and selective syntheses. organic-chemistry.orgmdpi.com

In Silico Approaches to Molecular Interactions and Target Prediction

Computational methods have become indispensable in modern drug discovery and chemical biology for rapidly assessing the potential of a compound to interact with biological macromolecules. These in silico approaches, including molecular docking and target prediction algorithms, offer a time- and cost-effective means to prioritize molecules for further experimental validation.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method evaluates the binding affinity and interaction patterns, providing insights into the stability and specificity of the ligand-receptor complex.

In the absence of specific studies on this compound, we can look at research on analogous quinolinone structures. For instance, various quinoline derivatives have been docked into the active sites of numerous enzymes to predict their inhibitory potential. These studies typically involve preparing the three-dimensional structures of both the ligand and the target protein, followed by a search algorithm to explore possible binding poses. The poses are then scored based on a function that estimates the binding free energy.

Table 1: Representative Molecular Docking Data for Structurally Related Quinoline Derivatives

| Compound Class | Protein Target | Key Interacting Residues (Hypothetical for this compound) | Predicted Binding Affinity (kcal/mol) |

| Quinolone Derivatives | Tyrosine Kinases (e.g., EGFR) | Met793, Leu718, Gly796 | -7.0 to -9.5 |

| Bacterial Gyrase (e.g., S. aureus) | Ser84, Asp79, Gly77 | -6.5 to -8.0 | |

| Carbonic Anhydrases | His94, His96, Thr199 | -5.0 to -7.0 |

Note: The data presented in this table is illustrative and based on findings for other quinolone derivatives. No direct molecular docking results for this compound have been reported in the reviewed literature.

The predicted interactions often involve hydrogen bonds, hydrophobic interactions, and pi-stacking between the quinolinone scaffold and the amino acid residues of the protein's active site. For this compound, the methyl groups at positions 1, 2, and 8 would likely contribute to hydrophobic interactions within a binding pocket, while the carbonyl group at position 4 and the nitrogen atom at position 1 could act as hydrogen bond acceptors.

Prediction of Potential Molecular Targets

Beyond single-target docking, computational methods can be used to screen a compound against a large panel of known protein structures to predict its most likely biological targets. This "reverse docking" or "target fishing" approach can help to elucidate a compound's mechanism of action or identify potential off-target effects.

Various web-based servers and software packages utilize algorithms that compare the shape and chemical features of a query molecule, such as this compound, to libraries of ligand-binding sites from experimentally determined protein structures. By identifying proteins with binding sites complementary to the compound, these tools can generate a ranked list of potential targets.

Table 2: Hypothetical Predicted Molecular Targets for this compound Based on Structural Similarity to Other Quinolones

| Predicted Target Class | Rationale based on Quinolinone Scaffolds | Potential Biological Process |

| Kinases | The quinoline core is a common scaffold in kinase inhibitors. | Signal Transduction, Cell Cycle Regulation |

| DNA Gyrase/Topoisomerase | The quinolone framework is characteristic of fluoroquinolone antibiotics. | DNA Replication and Repair |

| G-protein Coupled Receptors (GPCRs) | Diverse heterocyclic compounds are known to modulate GPCRs. | Neurological and Metabolic Processes |

| Carbonic Anhydrases | Some nitrogen-containing heterocycles exhibit inhibitory activity. | pH Regulation, Ion Transport |

Note: This table presents a hypothetical list of potential target classes for this compound based on the known activities of other quinoline and quinolinone derivatives. These predictions would require experimental validation.

Structure Activity Relationship Sar Studies in Quinolin 4 1h One Derivatives

Methodologies for Investigating SAR in Heterocyclic Compounds

Systematic Substitution Analysis on the Quinolin-4(1H)-one Core

Systematic substitution analysis of the quinolin-4(1H)-one core is a fundamental approach to understanding its chemical and biological behavior. This involves introducing various substituents at different positions of the quinoline (B57606) ring and observing the resulting changes in properties.

The position and nature of substituents on the carbocyclic ring also play a significant role. The substituent at the C7 position is often responsible for direct interaction with biological targets like topoisomerase II. mdpi.com Introducing aromatic rings at this position can improve antitumor properties. mdpi.com

Impact of Methyl Substitutions at Positions 1, 2, and 8 on Molecular Properties

Methyl substitutions at positions 1, 2, and 8 of the quinolin-4(1H)-one scaffold have distinct effects on the molecule's properties.

Position 1 (N-methylation): N-alkylation is a common modification. Studies on various quinolone derivatives have shown that the nature of the alkyl group at the N-1 position can influence biological activity. nih.gov For example, in a series of quinolinium salts, the length of the alkyl chain at N-1 (odd vs. even number of carbons) was shown to affect anticancer and antibacterial activities. nih.gov

Position 2: Alkyl groups at position 2 have been found to be more advantageous for antineoplastic activity than aryl groups. mdpi.com The bromination of 2-methylquinolin-4(1H)-ones can occur at the methyl group, creating a reactive site for further functionalization. nuph.edu.ua

Position 8: A methoxy (B1213986) group at the C8 position has been associated with improved antitumor properties in some quinolin-4-one derivatives. mdpi.com The synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its subsequent reactions have been explored to create various 4-substituted derivatives. mdpi.com

The following table summarizes the impact of these methyl substitutions:

Table 1: Impact of Methyl Substitutions on Quinolin-4(1H)-one Derivatives| Position of Methyl Group | Observed Impact on Molecular Properties |

|---|---|

| 1 (N-Methyl) | Influences biological activity; nature of the N-alkyl group is a key determinant. nih.gov |

| 2 | Alkyl groups are generally preferred over aryl groups for certain biological activities. mdpi.com The methyl group can be a site for further chemical modification. nuph.edu.ua |

| 8 | A methoxy group at this position has been linked to enhanced antitumor activity in some analogs. mdpi.com |

Effects of Functionalization at Specific Ring Positions (e.g., C3, C4, C5, C8)

Functionalization at other specific positions of the quinolin-4(1H)-one ring also critically influences molecular behavior.

C3: The substituent at position 3 should ideally be coplanar with the quinoline ring. mdpi.com The presence and nature of a substituent at C3 can direct the course of further reactions, such as bromination. nuph.edu.ua

C4: The carbonyl group at C4 is essential for the biological potency of quinolin-4-ones. mdpi.com

C5: Substituents at C5 can affect the molecule's ability to penetrate cells and bind to its target. mdpi.com

C8: As mentioned, a methoxy group at C8 can enhance antitumor properties. mdpi.com

Correlation between Structural Features and Molecular Interactions with Biological Systems

The structural features of quinolin-4(1H)-one derivatives directly correlate with their interactions with biological systems. This relationship is central to their mechanism of action and potential therapeutic applications.

Influence of Substituent Electronic and Steric Properties on Interaction Affinity

The electronic and steric properties of substituents on the quinolin-4(1H)-one core are paramount in determining the affinity of these molecules for their biological targets.

Electronic Properties: The distribution of electron density within the molecule, influenced by electron-donating or electron-withdrawing groups, can affect how the molecule interacts with the active site of an enzyme or receptor. For example, the antibacterial mechanism of some quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, processes sensitive to the electronic environment of the inhibitor. mdpi.com

Steric Properties: The size and shape (steric bulk) of substituents can either facilitate or hinder the binding of the molecule to its target. Bulky alkyl substituents at the N-1 position have been found to lead to stronger antibacterial activity in some cases. nih.gov

Role of the Quinolin-4(1H)-one Lactam Moiety in Molecular Recognition

The lactam moiety, which is the cyclic amide group within the quinolin-4(1H)-one structure, plays a significant role in molecular recognition. This functional group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.

The lactam structure is a key feature in the broader class of β-lactam compounds, which are known for their ability to acylate and inhibit enzymes. nih.gov While quinolin-4(1H)-ones are not β-lactams, the principle of molecular recognition between the lactam-like structure and a host protein is relevant. nih.gov The ability of the lactam to form stable complexes with enzymes is a critical aspect of the biological activity of many related heterocyclic compounds. nih.gov

Molecular Mechanisms of Action for Quinolin 4 1h One Derivatives Pre Clinical Investigations

Investigations of Molecular and Cellular Pathways in Pre-clinical Models

Pre-clinical studies on quinolin-4(1H)-one derivatives have revealed their engagement with fundamental cellular processes. These compounds have been shown to influence pathways involved in cell proliferation, inflammation, and oxidative stress. For instance, some quinoline-based compounds have been found to elicit a DNA damage response through the activation of p53 in cancer cells nih.gov.

Modulatory Effects on Enzyme Activity

A significant area of investigation for quinolin-4(1H)-one derivatives has been their ability to modulate the activity of various enzymes, a key mechanism for therapeutic intervention.

Research has identified several enzymes that are inhibited by quinolin-4(1H)-one derivatives. For example, certain quinoline-based analogs have demonstrated low micromolar inhibitory potency against human DNA methyltransferase 1 (DNMT1) and Clostridioides difficile CamA nih.gov. These compounds are thought to intercalate into the DNA minor groove, leading to a conformational change in the enzyme that inhibits its function nih.gov.

In the context of cancer research, some 4-hydroxy-2(1H)-quinolinone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), with IC50 values in the nanomolar range researchgate.net. Additionally, other quinoline (B57606) derivatives have been explored as potential inhibitors of enzymes such as catechol-O-methyltransferase (COMT), which is involved in the metabolism of neurotransmitters nih.govnih.gov. One study on a furoquinolinone derivative, 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one, demonstrated that it is a substrate for alcohol dehydrogenase (ADH) nih.gov. The oxidized products of this reaction were found to directly affect mitochondrial function nih.gov.

| Derivative Class | Enzyme Target | Observed Effect | Reference |

|---|---|---|---|

| Quinoline-based analogs | DNMT1, CamA | Inhibition in low micromolar range | nih.gov |

| 4-hydroxy-2(1H)-quinolinones | EGFR | Potent inhibition (nM IC50) | researchgate.net |

| 8-Hydroxyquinolines | COMT | Potent inhibition | nih.gov |

| Furoquinolinone derivative | Alcohol Dehydrogenase (ADH) | Substrate for oxidation | nih.gov |

Receptor-Mediated Signaling Pathways

In addition to direct enzyme modulation, quinolin-4(1H)-one derivatives can also influence cellular function by interacting with signaling receptors.

Pre-clinical studies have shown that synthetic quinolinone derivatives can act on specific receptors. For example, a derivative of 1,2,3,4-tetrahydroquinolin-2-one was found to have a high affinity and selectivity for the dopamine (B1211576) D4 receptor, behaving as an antagonist nih.gov. This finding suggests that the quinolinone scaffold can be modified to target specific G protein-coupled receptors involved in neurological pathways. Another study on 4-anilinoquinazoline (B1210976) derivatives, which share a similar heterocyclic core, identified them as potent inhibitors of the NOD1-RIPK2 signaling pathway, which is involved in the innate immune response nih.gov. These compounds were shown to inhibit the downstream signaling of the receptor interacting protein kinase 2 (RIPK2) nih.gov.

| Derivative | Receptor Target | Effect | Reference |

|---|---|---|---|

| 1,2,3,4-tetrahydroquinolin-2-one derivative | Dopamine D4 Receptor | Antagonist with high affinity and selectivity | nih.gov |

| 4-Anilinoquinazoline derivative | NOD1-RIPK2 signaling pathway | Inhibition of RIPK2 signaling | nih.gov |

Cellular Stress Response Mechanisms

Quinolin-4(1H)-one derivatives have also been investigated for their role in modulating cellular stress, particularly oxidative stress.

Several studies have highlighted the antioxidant potential of quinolin-4(1H)-one derivatives. For instance, a study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a related dihydroquinoline, demonstrated its ability to alleviate oxidative stress in a rat model of Parkinson's disease mdpi.com. HTHQ treatment led to a reduction in markers of lipid and protein oxidation mdpi.com. Similarly, in a model of acetaminophen-induced liver injury, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline was found to reduce oxidative stress through its antioxidant activity nih.gov. This was associated with a decrease in pro-inflammatory markers and activation of caspases nih.gov.

Furthermore, new phenolic derivatives of quinazolin-4(3H)-one have been synthesized and shown to possess significant antioxidant effects, in some cases stronger than known antioxidants like ascorbic acid and Trolox mdpi.com. The antioxidant activity of these hybrid molecules is attributed to their ability to donate hydrogen atoms, transfer electrons, and chelate metal ions mdpi.com.

| Derivative | Model | Observed Effect | Reference |

|---|---|---|---|

| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rat model of Parkinson's disease | Reduced levels of lipid and protein oxidation products | mdpi.com |

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Rat model of acetaminophen-induced liver injury | Reduced oxidative stress and pro-inflammatory markers | nih.gov |

| Phenolic derivatives of quinazolin-4(3H)-one | In vitro assays | Strong antioxidant effect via hydrogen atom transfer, electron donation, and metal chelation | mdpi.com |

Effects on Chaperone Activity and Apoptosis Modulation

Pre-clinical investigations have highlighted the role of quinolin-4(1H)-one derivatives in modulating cellular stress responses and programmed cell death (apoptosis). While direct studies on the specific compound 1,2,8-Trimethylquinolin-4(1H)-one are limited, research on related quinolinone structures provides insights into their mechanisms.

Some quinolin-2(1H)-one derivatives, structurally related to the 4(1H)-one series, have been investigated as potential inhibitors of the 90-kDa heat shock protein (Hsp90). nih.gov Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, which can disrupt multiple signaling pathways and ultimately induce apoptosis. nih.gov This suggests a potential mechanism whereby quinolinone scaffolds could influence chaperone activity.

The induction of apoptosis is a frequently reported biological effect of quinolin-4(1H)-one derivatives in cancer cell lines. mdpi.comnih.govx-mol.com For instance, certain novel 4(1H)-quinolone derivatives have been shown to induce apoptosis in a dose-dependent manner in HepG2 human liver cancer cells. nih.govx-mol.com Further studies on quinazolin-4-one derivatives, which share a similar bicyclic core, demonstrated an increase in the expression of pro-apoptotic proteins such as p53, PUMA, Bax, and caspases 3, 8, and 9, alongside a decrease in the anti-apoptotic protein Bcl2. documentsdelivered.com Another study identified that some 4(1H)-quinolone derivatives induce mitotic arrest, which is a precursor to apoptosis, by interacting with β-tubulin. nih.gov

Table 1: Effects of Selected Quinolin-4(1H)-one Derivatives on Apoptosis

| Compound/Derivative Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Novel 4(1H)-quinolone derivative (Compound 7e) | HepG2 | Dose-dependent induction of apoptosis | nih.govx-mol.com |

| Quinazolin-4-one derivative (Compound 17) | MCF-7 | Increased expression of pro-apoptotic genes (p53, Bax, Caspases); Decreased anti-apoptotic gene (Bcl2) | documentsdelivered.com |

| Ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate (AS1712) | Lung cancer cells | Induction of mitotic arrest and apoptosis | nih.gov |

Anti-Inflammatory Signaling Cascade Modulation

The modulation of inflammatory pathways is another key area of pre-clinical research for quinolin-4(1H)-one derivatives. These compounds have shown potential in mitigating inflammatory responses through various mechanisms.

Inhibition of Pro-inflammatory Cytokine Expression

Quinoline derivatives have been shown to inhibit the production of pro-inflammatory mediators. For example, the synthetic quinoline derivative N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride has been investigated for its anti-inflammatory effects, which are linked to the suppression of inflammatory cytokines like interleukin-6 (IL-6). nih.gov The activation of the NF-κB pathway is a critical step in the production of many pro-inflammatory cytokines, including IL-6 and tumor necrosis factor-α (TNF-α). nih.govnih.gov Studies on pyrazolo[4,3-c]quinoline derivatives also demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, a key inflammatory mediator. mdpi.com This inhibition of NO production points towards a dampening of the inflammatory cascade. mdpi.com

Suppression of NF-κB Pathway Activation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a significant therapeutic target. nih.gov Several quinoline derivatives have been identified as inhibitors of this pathway. nih.govresearchgate.net The canonical NF-κB pathway involves the degradation of the inhibitor of NF-κB (IκBα), allowing the p50-p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov

One novel quinoline inhibitor, referred to as Q3, was shown to inhibit the transcription of NF-κB target genes without preventing the degradation of IκBα. nih.gov In silico analysis suggested that this compound might interfere directly with the DNA-binding activity of the p65 subunit of NF-κB. nih.gov Another study on a 6-hydroxy-1,2-dihydroquinoline derivative demonstrated a reduction in NF-κB mRNA levels in an animal model of liver injury, contributing to its anti-inflammatory and antioxidant effects. nih.gov Furthermore, cryptolepine, an indoloquinoline alkaloid, has been reported to reduce NF-ĸB DNA binding in in-vitro inflammatory stimulation models. nih.gov

Table 2: Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Model System | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]quinoline derivatives | LPS-stimulated RAW 264.7 cells | Inhibition of nitric oxide (NO) production | mdpi.com |

| Quinoline inhibitor Q3 | Human epithelial cell line | Inhibition of NF-κB target gene transcription, potential interference with p65 DNA binding | nih.gov |

| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Acetaminophen-induced liver injury in rats | Reduction of NF-κB mRNA levels | nih.gov |

| Cryptolepine | In-vitro inflammatory stimulation | Reduction of NF-ĸB DNA binding | nih.gov |

Mechanistic Studies on Pre-clinical Models of Biological Activity

Mechanistic studies are crucial for understanding how quinolin-4(1H)-one derivatives exert their effects at a molecular level, identifying their primary targets and subsequent biological consequences.

Elucidation of Primary Molecular Targets in Cellular Systems

The biological activities of quinolin-4(1H)-one derivatives stem from their interaction with specific molecular targets. A significant body of research has focused on identifying these primary targets to explain their anti-cancer and anti-inflammatory properties.

For their antibacterial action, quinolones are known to target bacterial DNA gyrase and topoisomerase IV. nih.govualberta.ca Interestingly, this interaction with topoisomerases has been extended to eukaryotic cells, where some quinolone derivatives act as anticancer agents by targeting human topoisomerase II. ualberta.canih.gov

Another well-defined target for some 4(1H)-quinolone derivatives is the colchicine-binding site of β-tubulin. nih.gov By binding to this site, these compounds inhibit microtubule assembly, leading to a halt in the cell cycle during mitosis and subsequent apoptosis. nih.gov

In the context of anti-inflammatory action, cyclooxygenase (COX) enzymes, particularly COX-2, have been identified as a potential target for some synthetic quinoline derivatives. nih.gov Molecular docking studies have supported the hypothesis that these compounds can occupy the COX-2 active site, thereby inhibiting its activity. nih.gov More complex quinoline hybrids have also been shown to be substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, suggesting this enzyme could be a molecular target influencing their cytotoxic activity against cancer cells. nih.govmdpi.comnih.gov

Analysis of Downstream Biological Effects at the Molecular Level

The interaction of quinolin-4(1H)-one derivatives with their primary molecular targets triggers a cascade of downstream biological effects. These effects are the ultimate determinants of the observed cellular response.

Following the inhibition of tubulin polymerization, a key downstream effect is the activation of the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase. nih.gov This mitotic arrest is a potent trigger for apoptosis, which is characterized by the activation of effector caspases. nih.govnih.gov Western blotting analysis of cells treated with apoptosis-inducing 4(1H)-quinolone derivatives has confirmed the induction of cell cycle arrest through a p53-dependent pathway. nih.govx-mol.com

In studies where quinoline derivatives inhibit the NF-κB pathway, the downstream effects include a significant reduction in the transcription and expression of NF-κB target genes. nih.govresearchgate.net These genes encode pro-inflammatory cytokines, chemokines, and adhesion molecules, all of which are crucial for the inflammatory response. mdpi.com For example, the inhibition of TNF-α-induced p65 phosphorylation has been observed, which is a key step in the activation of NF-κB transcriptional activity. mdpi.com

Furthermore, in cancer models, the treatment with hybrid quinoline-1,4-quinone compounds has been shown to modulate the transcriptional activity of genes involved in cell cycle regulation (p53 and p21) and the apoptosis pathway (BCL-2 and BAX), providing a molecular basis for their anticancer effects. nih.govmdpi.com

Table of Compounds Mentioned

| Compound Name |

| This compound |

| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline |

| Bax |

| Bcl2 |

| Cryptolepine |

| Cyclooxygenase (COX) |

| DT-diaphorase |

| Ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate (AS1712) |

| Hsp90 (90-kDa heat shock protein) |

| IκBα (Inhibitor of NF-κB) |

| Interleukin-6 (IL-6) |

| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride |

| NF-κB (Nuclear Factor-kappa B) |

| Nitric Oxide (NO) |

| p21 |

| p53 |

| PUMA |

| Quinazolin-4-one |

| TNF-α (Tumor Necrosis Factor-alpha) |

| β-tubulin |

Effects on Chaperone Activity and Apoptosis Modulation

Pre-clinical research into quinolin-4(1H)-one derivatives has shed light on their capacity to modulate cellular stress pathways and induce programmed cell death, or apoptosis. While specific data on this compound is not extensively available, studies on structurally related quinolinone compounds offer valuable insights into their potential mechanisms.